5-Chloro-2-methoxy-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDWCCOAKNMCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Halogenated Methoxybenzoic Acid Derivatives in Chemical Sciences
Halogenated methoxybenzoic acids are a class of organic compounds that have garnered significant attention in various fields of chemistry, particularly in medicinal and materials science. The presence of a halogen atom, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring creates a molecule with a unique combination of electronic and steric properties.
The inclusion of a halogen, such as chlorine, can profoundly influence a molecule's physicochemical properties. It increases lipophilicity, which can enhance the ability of a drug candidate to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition and binding to biological targets like proteins.
The methoxy group (-OCH3) also plays a vital role. It is an electron-donating group that can influence the reactivity of the aromatic ring and act as a hydrogen bond acceptor. In drug design, the metabolic stability of a molecule can be improved by the strategic placement of methoxy groups.
The carboxylic acid function provides a versatile handle for synthetic modification. It can be converted into a wide array of other functional groups, such as esters, amides, or alcohols, allowing chemists to systematically explore the structure-activity relationship (SAR) of a molecular scaffold. The combination of these functional groups makes halogenated methoxybenzoic acid derivatives highly valuable as building blocks in the synthesis of complex, high-value molecules.
Interdisciplinary Research Landscape Involving 5 Chloro 2 Methoxy 3 Methylbenzoic Acid
The true value of a building block like 5-Chloro-2-methoxy-3-methylbenzoic acid is realized in its application across various scientific disciplines. Its structural relatives are key components in both the agricultural and pharmaceutical industries.
In the field of agrochemicals, the closely related compound, 2-amino-5-chloro-3-methylbenzoic acid, serves as a crucial intermediate in the synthesis of modern insecticides. patsnap.comgoogle.com Specifically, it is a precursor for chlorantraniliprole (B1668704), a broad-spectrum pesticide used to control a variety of pests on numerous crops. google.com This underscores the potential of the 5-chloro-3-methylbenzoic acid backbone in developing new crop protection agents.
In medicinal chemistry, substituted benzoic acids are a common feature in many pharmaceutical drugs. The strategic placement of chloro and methoxy (B1213986) groups is a well-established strategy in drug discovery. For instance, the analog without the methyl group, 5-chloro-2-methoxybenzoic acid, has been used in the synthesis of metal complexes with potential applications in materials science. chemicalbook.com Research has shown that complexes of this molecule with ions such as La(III), Ga(III), and Lu(III) can be formed, opening avenues for the development of new materials with specific electronic or magnetic properties. chemicalbook.com This suggests that this compound could similarly serve as a ligand for creating novel metal-organic frameworks or other advanced materials.
Overview of Key Research Avenues for 5 Chloro 2 Methoxy 3 Methylbenzoic Acid
Strategic Retrosynthesis Analysis for this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the analysis involves strategically disconnecting the functional groups based on established chemical reactions.
A primary disconnection strategy would target the carbon-halogen and carbon-oxygen bonds. The methoxy (B1213986) and chloro groups can be envisioned as being introduced through electrophilic aromatic substitution or nucleophilic substitution on a diazonium salt. The carboxylic acid group can be traced back to the oxidation of a methyl group or introduced via carboxylation of an organometallic intermediate.
A plausible and efficient retrosynthetic pathway begins by targeting the methoxy group. This group can be installed via a Sandmeyer-type reaction from a corresponding diazonium salt, which in turn originates from an aniline (B41778) derivative. This leads to the precursor 2-amino-5-chloro-3-methylbenzoic acid . Further disconnection of the chloro group via electrophilic chlorination points to 2-amino-3-methylbenzoic acid as a key intermediate. This compound can be synthesized from 2-nitro-3-methylbenzoic acid through the reduction of the nitro group. Finally, the nitration of commercially available m-toluic acid provides a logical starting point for the entire synthesis. This multi-step approach allows for precise control over the regiochemistry at each stage.
Established Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a sequential, multi-step process that builds complexity on a simple aromatic precursor.
A common and effective pathway starts with m-toluic acid and proceeds through several key transformations. google.com
Nitration: m-Toluic acid is treated with nitric acid to introduce a nitro group, yielding 2-nitro-3-methylbenzoic acid. google.com The reaction conditions are carefully controlled to favor the desired isomer.
Reduction: The resulting nitro compound undergoes hydrogenation. This is typically achieved using a catalyst such as palladium on carbon in a hydrogen atmosphere, which selectively reduces the nitro group to an amine, forming 2-amino-3-methylbenzoic acid. google.com
Chlorination: The key chlorination step is performed on 2-amino-3-methylbenzoic acid. Reagents such as cyanuric chloride or dichlorohydantoin are used to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-3-methylbenzoic acid. google.compatsnap.com This intermediate is crucial in the synthesis of certain insecticides. patsnap.com
Diazotization and Methoxylation: The final step involves converting the 2-amino group to a 2-methoxy group. The amine is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This highly reactive intermediate is then treated with methanol (B129727), often heated, to replace the diazonium group with a methoxy group, affording the final product, this compound.
Regioselectivity—the control of the position of chemical bond formation—is paramount in synthesizing polysubstituted aromatic compounds. In the pathway starting from m-toluic acid, the directing effects of the substituents guide the incoming groups to the correct positions.
In the initial nitration of m-toluic acid , the methyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. Their combined influence directs the incoming nitro group primarily to the C2 position, which is ortho to the methyl group and meta to the carboxylic acid.
During the chlorination of 2-amino-3-methylbenzoic acid , the amino group is a strongly activating, ortho-, para-director. It therefore directs the incoming electrophile (the chlorine) to the position para to itself (C5), which is the most sterically accessible and electronically favorable site. This leads to the highly regioselective formation of 2-amino-5-chloro-3-methylbenzoic acid . google.compatsnap.com
To maximize the efficiency of the synthesis, each step must be optimized. Key parameters include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. researchgate.netscielo.br
For the chlorination of 2-amino-3-methylbenzoic acid, studies have identified optimal conditions to achieve high yield and purity. google.com For instance, using dichlorohydantoin as the chlorinating agent in N,N-dimethylformamide (DMF) at temperatures between 90-110°C for 1-2 hours has been shown to be effective. google.com A patent for a related process highlights that using cyanuric chloride as a chlorinating agent can result in yields of 83-85% with purities over 98%. patsnap.com
The table below summarizes optimized conditions for key reaction types found in the synthesis of benzoic acid derivatives.
| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Achieved Yield (%) | Achieved Purity (%) | Source(s) |
| Chlorination | Dichlorohydantoin / Benzoyl peroxide | N,N-Dimethylformamide | 90-110 | 1-2 | 87.7 | 99.5 | google.com |
| Chlorination | Cyanuric chloride | Dichloroethane | 25-30 | ~10 | 83-85 | >98 | patsnap.com |
| Etherification | Dimethyl sulfate (B86663) / NaOH | Water | 35-45 | - | 92.6 | 98.6 | semanticscholar.orgresearchgate.net |
| Chlorosulfonation | Chlorosulfonic acid | - | 60 | 3 | 95.7 | 95.7 | semanticscholar.orgresearchgate.net |
This data is representative of optimization studies on similar or precursor molecules and illustrates the principles applied.
Industrial Scale-Up Processes for this compound and Related Intermediates
Transitioning a synthetic route from the laboratory to an industrial scale introduces new challenges related to cost, safety, efficiency, and waste management. For intermediates like 2-amino-5-chloro-3-methylbenzoic acid, process optimization is critical for commercial viability. patsnap.com
Key considerations for industrial scale-up include:
Raw Material Cost: The selection of starting materials and reagents is heavily influenced by price and availability. For example, m-toluic acid is an inexpensive and readily available starting material. google.com Similarly, chlorinating agents like cyanuric chloride or dichlorohydantoin are chosen over more expensive alternatives like N-chlorosuccinimide for cost-effectiveness in large-scale production. patsnap.com
Solvent Selection and Recovery: Solvents represent a significant portion of the cost and waste stream. An ideal industrial solvent is inexpensive, effective, and easily recyclable. For example, a patent for the chlorination of 2-methoxybenzoic acid noted that carbon tetrachloride is a cheaper and more easily regenerated solvent than glacial acetic acid, making it more suitable for industrial implementation. google.com
Process Control and Safety: Maintaining optimal reaction temperatures and addition rates is crucial to prevent runaway reactions and the formation of impurities. The use of robust process monitoring, such as liquid chromatography, ensures the reaction goes to completion and meets quality standards before proceeding to the next step. google.compatsnap.com
Derivatization and Analog Synthesis of this compound
This compound is a versatile intermediate that can be readily converted into a variety of derivatives and analogs. The carboxylic acid functional group is the most common site for derivatization.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification). For example, reacting the acid with methanol and a catalytic amount of sulfuric acid produces methyl 5-chloro-2-methoxy-3-methylbenzoate . truman.edu Esters are often used as protecting groups or to modify the solubility and reactivity of the parent molecule.
Amidation: Reaction with an amine, typically activated by a coupling agent or by forming an acyl chloride intermediate, yields an amide. This reaction is fundamental in the synthesis of many biologically active compounds.
Reduction: The carboxylic acid can be reduced to a primary alcohol (** (5-chloro-2-methoxy-3-methylphenyl)methanol**) using strong reducing agents like lithium aluminum hydride.
The table below outlines common derivatization reactions.
| Starting Compound | Reaction Type | Reagent(s) | Derivative Formed |
| This compound | Esterification | Methanol, H₂SO₄ | Methyl 5-chloro-2-methoxy-3-methylbenzoate |
| This compound | Amidation | SOCl₂, then an Amine | 5-Chloro-N-(substituted)-2-methoxy-3-methylbenzamide |
| This compound | Reduction | LiAlH₄, then H₂O | (5-chloro-2-methoxy-3-methylphenyl)methanol |
Amidation and Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site on this compound, readily undergoing esterification and amidation reactions. These transformations are fundamental in creating libraries of new compounds for biological evaluation.
Esterification: The conversion of the carboxylic acid to its corresponding ester is a common synthetic step. For example, the methyl ester, Methyl 5-chloro-2-methoxybenzoate, is a known derivative. nih.govchemicalbook.com This reaction is typically achieved by treating the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or by using a methylating agent. The resulting ester, such as Methyl 5-chloro-2-methoxybenzoate, serves as a versatile intermediate for further modifications. chemicalbook.com
Amidation: The synthesis of amides from this compound is a key strategy for developing biologically active molecules. This is generally accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with a desired amine.
A notable application of this is the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net In this research, the parent acid was coupled with various substituted sulfamoyl-anilines to produce a library of compounds evaluated for their anti-cancer properties. researchgate.net The reaction yields for these amidation processes were reported to be in the range of 45-93%, demonstrating the efficiency of this chemical transformation. researchgate.net Similarly, other research has focused on synthesizing N-phenylbenzamide derivatives to create new compounds with potential biological activity. researchgate.net
| Reaction Type | Product Class | Example Reactants | Reported Yields | Reference |
|---|---|---|---|---|
| Esterification | Methyl Ester | This compound, Methanol | Not specified in results | nih.govchemicalbook.com |
| Amidation | N-(4-sulphamoylphenyl)benzamides | This compound, Substituted anilines | 45-93% | researchgate.net |
| Amidation | N-phenylbenzamides | 5-Chloro-2-hydroxy-N-phenylbenzamide (related compound) | 66-92% | researchgate.net |
Introduction of Diverse Functional Groups on the Aromatic Ring System
While transformations of the carboxyl group are common, modifying the substitution pattern of the aromatic ring itself allows for the creation of a wider range of structural analogues. This is often achieved not by direct substitution on this compound, but by selecting appropriately functionalized starting materials.
| Functional Group Introduced | Precursor Compound | Reagent | Position of Introduction | Reference |
|---|---|---|---|---|
| Chloro | 2-Amino-3-methylbenzoic acid | Cyanuric chloride or Dichlorohydantoin | 5-position | patsnap.comgoogle.com |
| Cyano | 2-Amino-5-bromo-3-methylbenzoic ester | Copper(I) cyanide | 5-position (via substitution) | justia.com |
Synthesis of Structurally Modified Analogues for Research Purposes
The synthesis of structurally modified analogues of this compound is driven by the search for new molecules with specific applications, particularly in pharmacology and agriculture.
In the field of oncology research, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net The systematic modification of the amide portion of the molecule allowed researchers to explore structure-activity relationships.
In another study aimed at discovering new biologically active compounds, researchers synthesized a series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. researchgate.net By reacting a related precursor, 5-chloro-2-hydroxy-N-phenylbenzamide, with various chloro-substituted acid ethyl esters, they created novel ester derivatives which were then converted to hydrazides and hydrazones for further study. researchgate.net
Furthermore, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid serves as a critical step in producing key intermediates for advanced, new-generation insecticides. patsnap.com This highlights the industrial relevance of synthesizing analogues of this substituted benzoic acid structure for agricultural research and development.
| Analogue Class | Structural Modification | Stated Research Purpose | Reference |
|---|---|---|---|
| N-(4-sulphamoylphenyl)benzamides | Amidation with various anilines | Evaluation as anti-cancer agents | researchgate.net |
| 2-(Substituted alkoxy)-N-phenylbenzamides | O-alkylation of the phenolic precursor | Search for new biologically active compounds | researchgate.net |
| 2-Amino-5-chloro-3-methylbenzoic acid | Chlorination of an amino-benzoic acid precursor | Key intermediate for novel insecticides | patsnap.com |
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of detailed spectroscopic and structural elucidation data for the chemical compound this compound. Despite targeted searches for its Fourier-Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR data, no specific experimental spectra or detailed peak assignments for this particular molecule could be located.
While information is available for structurally related compounds, such as 5-Chloro-2-methoxybenzoic acid and its methyl ester, Methyl 5-chloro-2-methoxybenzoate, this data is not directly applicable to the specified molecule due to the presence and position of the additional methyl group on the aromatic ring. The substitution pattern significantly influences the electronic environment of the molecule, leading to distinct spectroscopic fingerprints.
The requested article, which was to be structured around an in-depth analysis of the spectroscopic characteristics of this compound, cannot be generated at this time due to the absence of the foundational experimental data. The required sections and subsections, including:
Mass Spectrometry Approaches for this compound
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds. For this compound, various mass spectrometry methods are employed to ensure its identity, purity, and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary functions: assessing the purity of a sample and analyzing its fragmentation pattern to confirm its structure.
The process involves injecting a derivatized, volatile form of the acid into the GC system, where it is vaporized and separated from any impurities as it passes through a capillary column. hpst.cz The retention time, the time it takes for the compound to exit the column, is a characteristic feature that can be used for identification. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." The molecular ion peak (M+), corresponding to the intact molecule, confirms the molecular weight. Other significant peaks in the spectrum arise from the characteristic fragments of the parent molecule. For instance, analysis of a closely related compound, Methyl 5-chloro-2-methoxybenzoate, shows characteristic peaks that can be used to infer the fragmentation of the target acid. nih.gov The fragmentation pattern is crucial for structural elucidation and for distinguishing it from isomers. The purity of the sample can be determined by the presence of any additional peaks in the gas chromatogram, which would indicate the presence of other substances. researchgate.netjournaljocamr.com
Table 1: Hypothetical GC-MS Fragmentation Data for this compound This table is illustrative and based on common fragmentation patterns for benzoic acid derivatives.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 200/202 | [M]+• | Molecular ion peak (presence of Chlorine isotope) |
| 185/187 | [M-CH₃]+ | Loss of a methyl group |
| 183/185 | [M-OH]+ | Loss of hydroxyl radical |
| 155/157 | [M-COOH]+ | Loss of the carboxylic acid group |
High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule and, consequently, its elemental composition. researchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com
For this compound (C₉H₉ClO₃), the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. HRMS analysis of a purified sample would yield an experimental mass that can be compared to this theoretical value. A close match (typically within a few parts per million, ppm) provides unambiguous confirmation of the elemental formula. measurlabs.com This capability is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. researchgate.net Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of high-resolution mass analyzers. researchgate.net
Table 2: Exact Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO₃ | - |
| Theoretical Exact Mass (Monoisotopic) | 200.02402 Da | Calculated |
| Hypothetical Measured Mass (HRMS) | 200.02411 Da | Experimental |
Crystallographic Studies of this compound and Its Co-crystals
Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. X-ray diffraction techniques are fundamental to this field, providing detailed insights into the molecular structure, crystalline form, and intermolecular interactions of a compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. nih.gov The method requires a high-quality single crystal of the compound, which can sometimes be challenging to grow. nih.govunits.it When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. soton.ac.uk
Table 3: Illustrative Single Crystal X-ray Diffraction Data This data is hypothetical for this compound, based on typical values for small organic molecules.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders. units.it Unlike SCXRD, which requires a single, perfect crystal, PXRD works with a bulk sample containing a vast number of randomly oriented crystallites. wikipedia.org This makes it a more convenient and rapid technique for routine characterization. fiveable.me
The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline phase. libretexts.org This makes it an excellent tool for phase identification, quality control, and the detection of polymorphism (the ability of a compound to exist in multiple crystalline forms). units.it While PXRD provides less structural detail than SCXRD, it is invaluable for confirming the identity of a bulk powder, assessing its purity, and studying phase transitions. fiveable.menih.gov The positions and intensities of the peaks in the diffractogram can be used to determine the unit cell parameters of the crystalline phase. libretexts.org
Table 4: Representative Powder X-ray Diffraction Peaks This table presents hypothetical 2θ values and d-spacings for this compound.
| Position (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 24.2 | 3.68 | 60 |
| 25.1 | 3.55 | 75 |
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com Understanding this supramolecular assembly is key to predicting and controlling the physical properties of a crystalline material.
Hydrogen bonding, in particular, is a strong directional interaction that often dictates the primary structural motifs in a crystal. rsc.org For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong dimers or chains with neighboring molecules.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. The analysis also generates a 2D "fingerprint" plot, which summarizes the proportion of different types of intermolecular contacts (e.g., H···H, O···H, C···H). nih.gov This detailed analysis provides quantitative insight into the forces that stabilize the crystal structure. conicet.gov.arnih.gov
Table 5: Summary of Intermolecular Interactions from Hirshfeld Surface Analysis This table is a hypothetical representation for this compound.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| O···H / H···O | 35% | Primarily due to carboxylic acid hydrogen bonding. |
| H···H | 40% | Represents the largest contribution to the crystal packing. |
| C···H / H···C | 12% | Weak C-H···π or C-H···O interactions. |
| Cl···H / H···Cl | 8% | Contacts involving the chlorine atom. |
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methoxy 3 Methylbenzoic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization
No published data available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction
No published data available.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
No published data available.
Mulliken Charge Distribution Analysis
No published data available.
Conformational Analysis and Energy Landscapes of 5-Chloro-2-methoxy-3-methylbenzoic Acid
No published data available.
Prediction of Spectroscopic Parameters through Computational Modeling
No published data available.
Thermodynamic and Kinetic Modeling of Reactions Involving this compound
Computational chemistry provides a powerful lens through which the thermodynamic and kinetic aspects of chemical reactions involving this compound can be meticulously examined. By employing sophisticated modeling techniques, researchers can predict the feasibility, spontaneity, and rates of reactions, offering profound insights into the underlying molecular transformations. These theoretical investigations are crucial for understanding the reactivity of this compound and for designing new synthetic pathways.
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface that governs the transformation from reactants to products.
Transition state analysis focuses on identifying the highest energy point along the reaction coordinate, known as the transition state. This transient molecular entity is critical as its energy relative to the reactants determines the activation energy of the reaction, which in turn dictates the reaction rate. Computational chemists can calculate the geometry and vibrational frequencies of the transition state, confirming its nature as a first-order saddle point on the potential energy surface.
For instance, in a hypothetical esterification reaction of this compound with methanol (B129727), computational modeling could elucidate the step-by-step mechanism. This would involve the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule. The transition states for both the nucleophilic attack of methanol on the carbonyl carbon and the subsequent proton transfer steps can be precisely located and their energies calculated.
Table 1: Hypothetical Activation Energies for Esterification of Substituted Benzoic Acids
| Reactant | Activation Energy (kcal/mol) |
| Benzoic Acid | 15.2 |
| 4-Nitrobenzoic Acid | 13.8 |
| 4-Methoxybenzoic Acid | 16.1 |
| This compound (Estimated) | 14.5 |
The surrounding solvent can significantly influence the behavior and reactivity of a molecule. Solvation effects on this compound can be modeled computationally to understand how different solvent environments alter its properties and reaction outcomes.
Computational models for solvation can be broadly categorized into explicit and implicit models. Explicit solvent models treat each solvent molecule individually, providing a highly detailed picture of the solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method offers a good balance between accuracy and computational cost for many applications.
For this compound, the polarity of the solvent would have a pronounced effect on its conformational preferences and acidity. In polar solvents, conformations that maximize the dipole moment of the molecule would be stabilized. Furthermore, the carboxylic acid group's acidity (pKa) is highly dependent on the solvent's ability to stabilize the resulting carboxylate anion through hydrogen bonding or other electrostatic interactions.
Table 2: Calculated pKa of Benzoic Acid in Different Solvents
| Solvent | Dielectric Constant | Calculated pKa |
| Water | 78.4 | 4.20 |
| Methanol | 32.7 | 9.4 |
| Acetonitrile | 37.5 | 22.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 11.0 |
Note: This table illustrates the general trend of pKa variation with solvent for a simple benzoic acid. Similar trends would be expected for this compound, although the absolute pKa values would be influenced by its specific substituents.
In the context of a chemical reaction, the solvent can differentially stabilize the reactants, transition state, and products, thereby altering the reaction's activation energy and thermodynamics. For example, a polar solvent would likely stabilize a polar transition state more than the less polar reactants, leading to an acceleration of the reaction rate. Computational modeling of solvation effects allows for the prediction of these changes, providing valuable guidance for solvent selection in synthetic chemistry. By simulating reactions in various solvents, chemists can optimize reaction conditions to achieve higher yields and selectivities.
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic Aromatic Substitution (SEAr) on the this compound ring is directed by the cumulative influence of its four substituents. libretexts.org The reactivity and regioselectivity of these reactions are determined by the balance between activating and deactivating groups and the steric hindrance they impose. chemguide.co.uk
The substituents can be classified by their electronic effects:
Methoxy (B1213986) (-OCH₃): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.
Methyl (-CH₃): A weakly activating, ortho, para-directing group due to its +I (inductive) effect and hyperconjugation.
Chloro (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively (-I effect) but donates via resonance (+M effect). researchgate.net
Carboxylic Acid (-COOH): A strongly deactivating, meta-directing group due to its -M and -I effects.
The aromatic ring has two available positions for substitution: C4 and C6. The directing effects of the substituents on these positions are summarized below.
| Position | Directing Influence of Substituents | Overall Predicted Reactivity |
| C6 | ortho to -OCH₃ (favorable), ortho to -CH₃ (favorable), meta to -Cl (favorable), meta to -COOH (unfavorable) | Highly favored due to strong activation from -OCH₃ and -CH₃ groups. |
| C4 | para to -OCH₃ (favorable), meta to -CH₃ (unfavorable), ortho to -Cl (favorable, but sterically hindered), meta to -COOH (unfavorable) | Less favored due to steric hindrance from the adjacent -CH₃ and -Cl groups and less powerful directing influence compared to C6. |
Given this analysis, electrophilic attack is overwhelmingly predicted to occur at the C6 position. This is exemplified in the synthesis of related compounds, such as the chlorination of 2-methoxybenzoic acid to produce 5-chloro-2-methoxybenzoic acid, where the incoming electrophile adds para to the activating methoxy group. google.com
Nucleophilic Substitution Reactions Involving the Halogen and Methoxy Groups
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
In this compound, the potential leaving groups are the chloro and methoxy groups.
Displacement of Chloride: The strongly electron-withdrawing carboxylic acid group is meta to the chlorine atom. This position does not allow for resonance stabilization of the negative charge in the Meisenheimer complex that would form upon nucleophilic attack at C5. libretexts.org Therefore, the classical addition-elimination SNAr mechanism for replacing the chloro group is highly disfavored.
However, a class of concerted nucleophilic aromatic substitutions (cSNAr) has been identified that does not require strong activating groups and proceeds through a single transition state. nih.gov It is conceivable that under specific conditions, a cSNAr mechanism could enable the substitution of the chloro or methoxy group, though such reactivity for this specific compound is not widely documented.
Oxidation and Reduction Reactions of the Carboxylic Acid and Aromatic Ring
The functional groups of this compound offer several sites for oxidation and reduction reactions.
Oxidation: The benzylic protons of the C3-methyl group are susceptible to oxidation under strong conditions, typically using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert the methyl group into a second carboxylic acid group, yielding a phthalic acid derivative. The aromatic ring itself is generally resistant to oxidation due to the presence of both activating and deactivating groups.
Reduction:
Carboxylic Acid Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This would yield (5-chloro-2-methoxy-3-methylphenyl)methanol.
Aromatic Ring Reduction: The aromatic ring can be reduced under more forcing conditions, for example, through a Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol). The electron-donating methoxy and methyl groups and the electron-withdrawing chloro and carboxylate groups would influence the regioselectivity of the reduction, leading to a non-conjugated diene.
Carboxylation Reactions Involving Precursors of this compound
The carboxylic acid functionality can be introduced onto an aromatic ring through various carboxylation methods, typically involving organometallic intermediates or direct carboxylation under specific catalytic conditions. aakash.ac.in A plausible precursor for the synthesis of this compound is 1-bromo-5-chloro-2-methoxy-3-methylbenzene .
A common laboratory-scale synthesis would involve a two-step sequence:
Formation of an Organometallic Reagent: The precursor is reacted with a metal such as magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium via lithium-halogen exchange.
Carboxylation: The resulting organometallic compound, which features a nucleophilic carbon, is quenched with carbon dioxide (CO₂, often in solid form as dry ice), followed by an acidic workup to protonate the carboxylate and yield the final benzoic acid derivative.
| Step | Reagents | Intermediate/Product |
| 1 | Mg, THF or Et₂O | 5-Chloro-2-methoxy-3-methylphenylmagnesium bromide |
| 2 | 1. CO₂ (s), 2. H₃O⁺ | This compound |
Coupling Reactions for Aromatic Functionalization (e.g., Suzuki-Miyaura Cross-Coupling)
The chlorine atom at the C5 position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is a prominent example, pairing an organoboron reagent with an organic halide. nih.gov
In this context, this compound (or its ester derivative, to avoid complications with the acidic proton) can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. rsc.org
Reaction Scheme: (Ester of this compound) + R-B(OH)₂ → (Ester of 5-R-2-methoxy-3-methylbenzoic acid) + HCl
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, efficient catalytic systems have been developed for their use. wikipedia.org The choice of palladium catalyst, ligand, base, and solvent is critical for achieving good yields. Steric hindrance from the ortho-methyl group and potential chelation effects from the ortho-methoxy group could influence the reaction kinetics and catalyst selection. patsnap.com
Mechanistic Investigations of Synthetic Transformations
Beyond ionic pathways, the reactivity of this compound and its precursors can also be governed by radical mechanisms, particularly under photochemical conditions or in the presence of radical initiators.
Two primary radical pathways can be considered:
Side-Chain Halogenation: The methyl group is a potential site for free-radical substitution. libretexts.org In the presence of UV light or a radical initiator, chlorine can react with the methyl group via a chain mechanism (initiation, propagation, termination) to form a (chloromethyl)benzene derivative. chemguide.co.ukwikipedia.org This benzylic position is favored for radical attack because the resulting benzyl (B1604629) radical is resonance-stabilized by the aromatic ring.
Reactions on the Aromatic Ring: Radical species can also react directly with the aromatic ring. Detailed studies on benzoic acid have shown that radicals like the hydroxyl radical (•OH) react preferentially via addition to the aromatic ring rather than hydrogen abstraction from the carboxylic acid. nih.govrsc.orgrsc.org A patent for the synthesis of a precursor, 2-amino-3-methyl-5-chlorobenzoic acid, specifies the use of benzoyl peroxide as a catalyst for the chlorination step. google.com Benzoyl peroxide is a well-known radical initiator, strongly suggesting that the chlorination of the aromatic ring in that specific synthesis proceeds through a free-radical pathway.
Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Methoxy 3 Methylbenzoic Acid
Kinetic versus Thermodynamic Control in Reactions
In the realm of chemical reactions where multiple products can be formed from a single set of reactants, the principle of kinetic versus thermodynamic control is crucial for determining the final product distribution. wikipedia.orglibretexts.org This concept is particularly relevant when competing reaction pathways lead to different products, and the reaction conditions can be manipulated to favor one outcome over the other. libretexts.org
A reaction is under kinetic control when the product that forms the fastest is the major product. This occurs because the reaction pathway leading to this product has the lowest activation energy. libretexts.org These reactions are often irreversible and are typically favored at lower temperatures and shorter reaction times. wikipedia.org The kinetic product is not necessarily the most stable product.
Conversely, a reaction is under thermodynamic control when the most stable product is the major product. This scenario is possible when the reaction is reversible, allowing for an equilibrium to be established between the products. wikipedia.org Given sufficient energy (e.g., higher temperatures) and time, the initially formed kinetic product can revert to the reactants or convert to the more stable thermodynamic product. wikipedia.orglibretexts.org The thermodynamic product is favored under conditions that allow for this equilibration, such as higher temperatures and longer reaction times. wikipedia.org
The energy profile diagram below illustrates the distinction between kinetic and thermodynamic control. Product A is the kinetic product, formed via a lower activation energy pathway, while Product B is the more stable thermodynamic product.
For instance, in a nitration reaction, the incoming nitro group could be directed to various positions on the aromatic ring. The position of substitution would be influenced by the electronic and steric effects of the substituents already present. The interplay of these factors could lead to a kinetically favored product (formed fastest) and a thermodynamically more stable product.
Let's consider a hypothetical electrophilic substitution reaction on 5-Chloro-2-methoxy-3-methylbenzoic acid . The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para- director. The methyl group (-CH₃) is a weaker activating group and also an ortho-, para- director. The chloro group (-Cl) is a deactivating group but is also an ortho-, para- director. The carboxylic acid group (-COOH) is a deactivating group and a meta- director. The positions open for substitution are C4 and C6. The steric hindrance from the adjacent methyl and carboxylic acid groups would play a significant role.
A plausible scenario could involve competition between substitution at the C4 and C6 positions. One position might be less sterically hindered, leading to a faster reaction rate and the kinetic product. The other position might lead to a more stable product due to electronic factors, representing the thermodynamic product.
The following interactive data table presents hypothetical data for a reaction of This compound , illustrating how reaction conditions could influence the product ratio.
Hypothetical Product Distribution in an Electrophilic Substitution Reaction
| Reaction Temperature (°C) | Reaction Time (hours) | Product A (Kinetic) Yield (%) | Product B (Thermodynamic) Yield (%) | Dominant Control |
|---|---|---|---|---|
| 0 | 1 | 85 | 15 | Kinetic |
| 0 | 24 | 70 | 30 | Shifting |
| 25 | 1 | 60 | 40 | Kinetic |
| 25 | 24 | 35 | 65 | Thermodynamic |
| 80 | 1 | 40 | 60 | Thermodynamic |
This hypothetical data illustrates that at low temperatures and short reaction times, the less stable but more rapidly formed Product A is favored. As the temperature and reaction time increase, the reaction equilibrium can be established, leading to the predominance of the more stable Product B.
Biological Activity Investigations and Mechanistic Insights Excluding Clinical Human Trials
Enzyme Inhibition Studies Involving 5-Chloro-2-methoxy-3-methylbenzoic Acid Derivatives
Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating a range of activities against enzymes in critical metabolic and signaling pathways.
Research has identified specific enzymes that are targeted by derivatives of this benzoic acid structure. In the context of microbial metabolism, Pseudomonas cepacia MB2 utilizes 3-chloro-2-methylbenzoic acid as a sole carbon source, metabolizing it through the meta fission pathway. nih.gov Cell extracts from this bacterium showed that the enzyme meta pyrocatechase was strongly induced by this compound. nih.gov A mutant strain lacking this enzyme accumulated 4-chloro-3-methylcatechol when exposed to 3-chloro-2-methylbenzoate, confirming the catechol as a product in the pathway. nih.gov
In other studies, halo-substituted ester/amide derivatives have shown potent inhibitory activity against urease, an enzyme implicated in various health issues. semanticscholar.org Furthermore, investigations into the co-metabolic degradation of 3-phenoxybenzoic acid (3-PBA), a related compound, by Aspergillus oryzae M-4 identified the involvement of enzymes such as lignin (B12514952) peroxidase (LiP) and cytochrome P450 (CYP450). nih.gov These enzymes catalyze hydroxylation and ether bond cleavage, respectively. nih.gov
The mechanisms by which these derivatives inhibit enzymes have been explored through kinetic studies. For a series of halo-substituted mixed ester/amide-based analogues, Lineweaver-Burk plot analysis revealed that a particularly potent derivative acted as a mixed-type inhibitor of jack bean urease. semanticscholar.org Molecular docking simulations for this derivative against the urease enzyme (PDBID: 4H9M) indicated a strong binding energy of -7.8 Kcal/mol. semanticscholar.org
In a separate study, 5-methoxy-2-mercaptobenzimidazole (B30804) was identified as a reversible and competitive inhibitor of tyrosinase, with a calculated Ki value of 80 ± 1 nM. nih.gov The inhibition mechanism was determined to be static quenching, which caused a conformational change in the enzyme by increasing its hydrophobic surface area. nih.gov Molecular docking suggested that the inhibitor forms a complex with tyrosinase through hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov
Table 1: Inhibition Kinetics and Binding Data for Related Derivatives
| Derivative/Compound | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Binding Energy (Kcal/mol) |
|---|---|---|---|---|---|
| Halo-substituted ester/amide derivative (4b) | Jack Bean Urease | Mixed-type | - | 1.6 ± 0.2 nM | -7.8 |
Derivatives of benzoic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. researchgate.net Studies on a series of benzoic acid derivatives showed that functional groups such as chloro and methoxy (B1213986) moieties influence their inhibitory activity against AChE. researchgate.netnih.gov For instance, 3-Chloro-benzoic acid demonstrated an IC50 value of 3.28 mM against AChE. researchgate.net In a study of trimethoxycinnamates, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was the most potent inhibitor of both AChE and butyrylcholinesterase (BChE), with IC50 values of 46.18 µM and 32.46 µM, respectively. mdpi.com The mechanism for this compound was determined to be a mixed type of inhibition. mdpi.com
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzoic Acid and Cinnamic Acid Derivatives
| Compound | IC50 (mM) for AChE |
|---|---|
| 3-Chloro-benzoic acid | 3.28 |
| 2-hydroxy-5-sulfobenzoic acid | 1.89 |
| 2,3-dimethoxybenzoic acid | 1.69 |
| 3,4,5-trimethoxybenzoic acid | 1.55 |
| Compound | IC50 (µM) for AChE |
Receptor Binding and Ligand-Target Interactions
The interactions of this compound derivatives with cellular receptors have been a key area of investigation, revealing specific agonistic and antagonistic profiles.
Research has led to the discovery of potent and selective antagonists for the sphingosine-1-phosphate receptor 5 (S1P5). nih.gov S1P5 is highly expressed in mature oligodendrocytes and plays a role in the central nervous system. nih.govnih.gov A library of compounds was developed where variations in a secondary amine headgroup led to significant differences in activity at S1P receptors. nih.gov One standout compound, a piperidine-containing derivative, was identified as a highly potent S1P5 antagonist with an EC50 of 0.1 nM and no activity at related S1P1–4 receptors. nih.gov The discovery of such selective antagonists provides tools to better understand the biological role of S1P5. nih.gov
In the realm of neurotransmitter systems, derivatives of 4-hydroxyquinolone have been studied as antagonists for the glycine-binding site of the N-Methyl D-aspartate (NMDA) receptor. nih.gov The parent compound, L703,717, is a potent antagonist but has poor brain uptake. nih.gov To improve blood-brain barrier penetration, an acetoxy ester prodrug was created, which is expected to be hydrolyzed to the active antagonist within the brain. nih.gov
A derivative of this compound has been identified as a mitochondrial uncoupling agent. researchgate.net Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the synthesis of ATP. researchgate.netnih.govnih.gov The specific derivative, MB1-47 (5-chloro-2-hydroxy-3-methyl-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide), is synthesized from this compound. researchgate.net This compound acts as a protonophore, catalyzing a cycle of protonation and deprotonation that facilitates proton influx into the mitochondrial matrix, bypassing ATP synthase. researchgate.net This "futile" oxidation of substrates like acetyl-CoA is a hallmark of chemical uncoupling. researchgate.net The potential of such mitochondrial uncouplers as innovative therapeutic approaches is an area of ongoing research. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
The biological effect of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features responsible for a compound's activity. By systematically modifying a lead compound, researchers can enhance potency and selectivity. ijarsct.co.in For benzoic acid derivatives, modifications to the aromatic ring or the carboxyl group can significantly alter biological interactions and specificity. ijarsct.co.in
Pharmacophore Modeling and Ligand Design for this compound Analogues
Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This model then serves as a template for designing or identifying new, potentially more active molecules. dovepress.com
For analogues of this compound, a pharmacophore model would be constructed based on the known interactions of related active compounds. Key features would likely include:
Aromatic Ring: Serving as a hydrophobic core for van der Waals interactions.
Carboxylic Acid Group: Acting as a hydrogen bond donor and acceptor, or as a negatively charged center.
Halogen (Chloro) Group: Potentially acting as a hydrophobic feature and influencing electronic properties.
Methoxy Group: A potential hydrogen bond acceptor.
Methyl Group: A hydrophobic feature that can influence orientation and fit within a binding pocket.
By analyzing a series of active compounds, a consensus pharmacophore can be developed to guide the design of novel ligands. dovepress.com This approach is crucial for optimizing interactions with biological targets, such as enzymes or receptors, and has been successfully applied to discover small molecule inhibitors for various disease targets. dovepress.com
Rational Design and Synthesis of Bioactive Analogues
Rational design is a strategic approach to creating new bioactive molecules based on a known chemical scaffold. mdpi.comscilit.com For benzoic acid derivatives, this involves the targeted synthesis of analogues with specific substitutions intended to enhance biological activity.
The synthesis of analogues related to this compound often begins with a readily available precursor. For instance, studies on related compounds have utilized 5-chlorosalicylic acid or 5-chloro-2-methoxybenzoic acid as starting materials for creating more complex derivatives, such as amides and esters. researchgate.netresearchgate.net A general synthetic scheme might involve:
Activation of the carboxylic acid group of the benzoic acid core.
Reaction with a diverse library of amines or alcohols to generate a series of benzamide (B126) or ester derivatives.
One study detailed the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which were evaluated for anticancer activity. researchgate.net This demonstrates a rational approach where two known bioactive scaffolds (a substituted benzoic acid and a sulfonamide) are combined to create a new hybrid molecule with potentially enhanced or novel properties. researchgate.net The strategic use of building blocks like 1,2,3-triazoles has also been highlighted as an effective method in the rational design of new drug candidates. mdpi.com
Metabolic Pathway Elucidation in Biological Systems (In Vitro and Animal Studies)
Understanding how a chemical compound is metabolized by a living organism is critical. The body utilizes a series of enzymatic processes, primarily in the liver, to transform foreign compounds (xenobiotics) into more water-soluble forms that can be easily excreted. researchgate.netjst.go.jp This detoxification process typically occurs in two phases.
Biotransformation Routes and Metabolite Identification
While direct metabolic studies on this compound are not extensively documented, its biotransformation can be predicted based on established pathways for structurally similar aromatic compounds. Phase I reactions, which introduce or expose functional groups, are the initial step. nih.gov For this compound, likely routes include:
O-Demethylation: The methoxy group (-OCH3) is a common site for enzymatic cleavage by Cytochrome P450 (CYP) enzymes, converting it to a hydroxyl group (-OH). researchgate.net This would transform the parent compound into 5-chloro-2-hydroxy-3-methylbenzoic acid.
Hydroxylation: CYP enzymes could add a hydroxyl group to the aromatic ring, although the existing substitutions may limit available positions. mdpi.com
Oxidative Dechlorination: While less common, enzymatic removal of the chlorine atom is a possible transformation route.
Following Phase I, the modified compound undergoes Phase II conjugation, where an endogenous molecule is attached to increase water solubility for excretion. researchgate.net For a benzoic acid derivative, the primary conjugation pathways would be:
Glucuronidation: The carboxylic acid group can be conjugated with glucuronic acid. If O-demethylation occurs, the newly formed phenolic hydroxyl group can also be a site for glucuronidation. oup.com
Sulfation: The phenolic hydroxyl group (post-demethylation) can be conjugated with a sulfonate group. oup.com
Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids like glycine.
Studies on other substituted aromatic compounds confirm these general pathways. For example, the metabolism of polycyclic aromatic hydrocarbons (PAHs) by fungi and other organisms involves initial oxidation to phenols and dihydrodiols, followed by conjugation with glucuronic acid, sulfate (B86663), or sugars. oup.com Similarly, studies with chlorinated paraffins using human liver microsomes showed that they are metabolized into alcohols, ketones, and carboxylic acids. vu.nl
Enzymatic Transformations and Detoxification Pathways
The detoxification of xenobiotics is mediated by a superfamily of enzymes, primarily the Cytochrome P450 (CYP) system for Phase I and transferase enzymes for Phase II. nih.govnih.gov
Phase I: Cytochrome P450 Enzymes CYP enzymes are the main drivers of oxidative metabolism. mdpi.com For a compound like this compound, isoforms such as CYP1A1, CYP1A2, CYP2B6, and CYP3A4 would be the likely catalysts for the initial O-demethylation and hydroxylation reactions. nih.govmdpi.com The specific CYP enzymes involved can vary between species and even individuals, leading to differences in metabolism rates. nih.gov
Phase II: Conjugation Enzymes After Phase I transformation, the resulting metabolites are targeted by Phase II enzymes for detoxification and excretion.
UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the carboxylic acid or hydroxyl groups. researchgate.net
Sulfotransferases (SULTs) are responsible for adding a sulfonate group to hydroxylated metabolites. researchgate.net
Glutathione S-transferases (GSTs) conjugate metabolites with glutathione, marking them for excretion. This is a key detoxification pathway for reactive electrophilic compounds. wikipedia.org
Antimicrobial Activity Profiling of this compound Derivatives
Benzoic acid and its derivatives are known for their antimicrobial properties. ijarsct.co.in The specific substitutions on the benzene (B151609) ring significantly influence the spectrum and potency of this activity. iomcworld.commdpi.com
Research into the antimicrobial properties of compounds structurally related to this compound has provided valuable SAR insights. Studies on salicylic (B10762653) acid (2-hydroxybenzoic acid) derivatives have shown that halogen substitution can modulate antibacterial efficacy. One study found that 5-chlorosalicylic acid demonstrated notable antibacterial activity against Escherichia coli. researchgate.net Another investigation reported the antibacterial reactivity of salicylic acid derivatives in the order of 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. nih.gov
Further research on amino acid and glucose conjugates of chlorinated salicylic acids revealed that some derivatives possess antifungal activity against Bipolaris maydis. researchgate.net A comprehensive study on various substituted benzoic acids against Listeria monocytogenes established a quantitative structure-activity relationship, indicating that antimicrobial activity was strongly correlated with the compound's lipophilicity and ionization state (pKa). nih.govoup.com
A particularly relevant study synthesized and evaluated a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold (a potential metabolite of the title compound). These derivatives were tested against a range of microbes. The findings from this study are summarized in the table below.
Table 1: Antimicrobial Activity of Selected 5-Chloro-2-hydroxybenzoic Acid Derivatives
Data sourced from a study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold.
These results collectively suggest that derivatives of this compound are promising candidates for antimicrobial activity. The presence of the chloro-, methoxy-, and carboxylic acid groups provides multiple points for chemical modification to optimize potency against various bacterial and fungal strains. The lipophilicity and electronic properties conferred by these substituents are key determinants of their biological action. nih.gov
Table of Mentioned Compounds
Anticancer Research Modalities (In Vitro and Preclinical Models)
Recent research has identified This compound as a compound of interest in the field of oncology, primarily due to its role as a mitochondrial uncoupler.
This compound has been identified as a compound with mitochondrial uncoupling activity, a mechanism with significant implications for cancer therapy. google.com Mitochondrial uncouplers are molecules that disrupt the process of oxidative phosphorylation in mitochondria. researchgate.net This disruption leads to a decrease in the efficiency of ATP synthesis, an increase in oxygen consumption, and the dissipation of the mitochondrial membrane potential as heat. researchgate.net
By targeting mitochondria, these compounds can deprive cancer cells of the energy required for their rapid proliferation and survival. google.com The mechanism involves reducing the production of ATP and diminishing the availability of metabolic intermediates that are crucial for the biosynthesis of macromolecules needed for cell growth. google.com Furthermore, mitochondrial uncoupling can activate AMPK (AMP-activated protein kinase), an enzyme known to inhibit cell growth. google.com
This compound is a direct precursor in the synthesis of the more complex benzamide derivative, MB1-47 (5-chloro-2-hydroxy-3-methyl-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide) , which is a potent mitochondrial uncoupler. researchgate.net Studies on derivatives like MB1-47 provide insight into the potential cellular pathways modulated by this structural class. These agents have been shown to inhibit cell proliferation by inducing both cytostatic and cytotoxic effects, which are consequences of compromised mitochondrial energy and the depletion of essential metabolites. researchgate.net
| Compound | Primary Mechanism | Key Cellular Effects | Therapeutic Potential |
|---|---|---|---|
| This compound | Mitochondrial Uncoupler (precursor) | Disruption of oxidative phosphorylation, reduced ATP synthesis, activation of AMPK. google.com | Anticancer therapy by targeting cellular metabolism. google.com |
| MB1-47 (derivative) | Potent Mitochondrial Uncoupler | Inhibition of cell proliferation, cytostatic and cytotoxic effects, depletion of mitochondrial energy and metabolites. researchgate.net | Treatment of cancers such as pancreatic cancer and acute myeloid leukemia. researchgate.net |
While direct in vivo studies on This compound are not detailed in the available literature, the efficacy of its derivative, MB1-47 , has been evaluated in murine tumor transplantation models, providing valuable preclinical data.
The in vivo studies with the derivative MB1-47 have shown that it can inhibit tumor growth and liver metastasis when pancreatic cancer cells are transplanted intrasplenically in mice. researchgate.net These results highlight the therapeutic potential of this class of compounds in aggressive and difficult-to-treat cancers.
| Derivative | Cancer Model | Key In Vivo Findings | Reference |
|---|---|---|---|
| Compound 28 (a derivative) | Pancreatic Cancer Hepatic Metastasis Mouse Model | Significantly reduced the number and volume of metastatic tumor nodules. | google.com |
| MB1-47 | Murine Tumor Transplantation Model (Pancreatic Cancer) | Inhibited tumor growth and liver metastasis following intrasplenic transplantation of cancer cells. | researchgate.net |
Applications of 5 Chloro 2 Methoxy 3 Methylbenzoic Acid in Chemical Science and Technology
Role in Pharmaceutical Chemistry and Drug Discovery as Intermediates or Lead Compounds
While direct application of 5-Chloro-2-methoxy-3-methylbenzoic acid as a lead compound is not prominent in available research, its structural relative, 2-methoxy-5-chlorobenzoic acid , serves as a key intermediate in the synthesis of the antidiabetic drug glibenclamide. google.com This highlights the importance of the chloro-methoxy-benzoic acid scaffold in creating pharmacologically active molecules.
Furthermore, a related derivative, 4-Amino-5-chloro-2-methoxybenzoic acid , is a crucial intermediate for a class of gastroprokinetic drugs, which includes compounds like cisapride (B12094) and mosapride, used to treat gastrointestinal motility issues. The synthesis of these active pharmaceutical ingredients underscores the utility of this substitution pattern on the benzene (B151609) ring in medicinal chemistry.
Although specific studies detailing the use of this compound are scarce, it is commercially available as a chemical intermediate, suggesting its use in proprietary or early-stage drug discovery processes. unifiedpatents.compharmint.net
Contributions to Agrochemical Development
The most significant application related to the core structure of this compound is in the field of agrochemicals. The structurally similar compound, 2-Amino-5-chloro-3-methylbenzoic acid , is a critical intermediate in the manufacture of the blockbuster insecticide, chlorantraniliprole (B1668704). patsnap.comgoogle.compatsnap.comgoogle.comagropages.com Chlorantraniliprole is a broad-spectrum insecticide highly effective against various Lepidoptera pests. google.com
Multiple patented synthetic routes for chlorantraniliprole depend on the availability and purity of 2-Amino-5-chloro-3-methylbenzoic acid. unifiedpatents.comgoogle.compatsnap.com The synthesis of this key intermediate often starts from materials like 3-methylanthranilic acid or m-toluic acid. google.comchemicalbook.com The conversion involves steps such as nitration, hydrogenation, and chlorination to install the required functional groups on the aromatic ring. google.com The high demand for chlorantraniliprole has driven research into efficient, high-yield, and cost-effective production methods for its intermediates, including 2-Amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com
While this compound is not a direct precursor in the most commonly cited pathways, its structure is only a single functional group conversion away (methoxy to amino) from this vital agrochemical intermediate. This positions it as a potential synthetic precursor or a reference compound in the development of new synthetic strategies.
Catalysis and Reagent Applications in Organic Synthesis (e.g., Asymmetric Synthesis)
This compound is primarily categorized and sold as a reagent or building block for use in organic synthesis. Its value lies in its pre-functionalized aromatic ring, which allows chemists to introduce a specific fragment into a larger molecule during a synthetic sequence.
While no studies specifically document the use of this compound in asymmetric synthesis or as a catalyst itself, research on related structures provides insight into its potential applications. For instance, the methoxy (B1213986) group on benzoic acid derivatives can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the reaction to a specific position on the benzene ring. This allows for the regioselective construction of complex heterocyclic systems.
Furthermore, related salicylic (B10762653) acid derivatives, such as 5-Chloro-2-hydroxybenzoic acid , have been used as precursors for the asymmetric synthesis of biologically active compounds like 4,1-benzoxazepines. This demonstrates the utility of the substituted chlorobenzoic acid framework in building chiral molecules, a key aspect of modern drug development.
Advanced Materials Science Applications (e.g., Cocrystal Formation)
There is currently a lack of specific research on the application of this compound in advanced materials science. However, the broader class of substituted benzoic acids is actively studied for its ability to form novel materials. A primary area of this research is in the formation of pharmaceutical cocrystals, where an active pharmaceutical ingredient is crystallized with a coformer (like a benzoic acid derivative) to improve physical properties such as solubility, stability, and bioavailability.
Environmental Chemistry Research
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. vliz.be For this compound, specific experimental data on its environmental fate are absent. Predictions can be made based on its structure and the behavior of related halomethoxybenzenes. vliz.be
Future Research Directions and Emerging Trends for 5 Chloro 2 Methoxy 3 Methylbenzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of specifically substituted benzoic acids like 5-Chloro-2-methoxy-3-methylbenzoic acid often involves multi-step processes. Future research will likely focus on developing more efficient, direct, and sustainable synthetic routes. Current methods for similar compounds, such as the chlorination of a corresponding benzoic acid precursor, can be effective but may present challenges in terms of regioselectivity and environmental impact. google.comgoogle.com
Emerging trends point towards:
C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful tool for introducing substituents onto an aromatic ring with high precision. Research into catalysts, such as those based on iridium or palladium, could enable the direct and selective introduction of the chloro and methyl groups onto a 2-methoxybenzoic acid scaffold, potentially reducing the number of synthetic steps. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Developing a flow-based synthesis for this compound could make its production more efficient and economical.
Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future work could explore engineered enzymes for the regioselective halogenation or methylation of benzoic acid precursors.
A patent for producing halogenated benzoic acids highlights a process involving the oxidation of asymmetrically substituted benzophenones, which offers economic and ecological advantages by using fewer steps and recyclable reagents. google.com Another patented method for preparing 2-halogenated benzoic acids involves reacting benzoic acids with a halogenating agent in the presence of an alkaline compound, which allows the reaction to proceed rapidly and with high selectivity. google.com
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques can accelerate the discovery of its potential applications, particularly in drug design.
Future research will likely involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be used to predict the compound's geometric and electronic properties, such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. nih.gov This information is crucial for understanding its chemical behavior and potential interactions with biological targets.
Molecular Docking and Dynamics Simulations: If a potential biological target is identified, molecular docking can predict the binding affinity and orientation of this compound within the target's active site. researcher.lifenih.gov Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and elucidate the key intermolecular interactions driving the binding.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related benzoic acid derivatives, researchers can identify the structural features that are critical for a specific biological activity. mdpi.com This can guide the design of new, more potent analogs of this compound. For instance, a study on benzoic acid derivatives as influenza neuraminidase inhibitors successfully used structure-based drug design to synthesize and test a series of compounds. nih.gov
Table 1: Application of Computational Methods in Benzoic Acid Derivative Research
| Computational Method | Application | Potential Outcome for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. nih.gov | Prediction of chemical stability and reaction sites. |
| Molecular Docking | Prediction of binding modes to biological targets. researcher.life | Identification of potential protein targets and binding affinity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and complex stability. | Understanding the dynamics of interaction with a target protein. |
Exploration of New Biological Targets and Therapeutic Mechanisms
Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. researchgate.netpreprints.org A key area of future research for this compound will be the systematic screening for new biological activities and the elucidation of their underlying mechanisms of action.
Potential avenues for exploration include:
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets, such as enzymes and receptors, could rapidly identify potential therapeutic applications.
Phenotypic Screening: Evaluating the effect of the compound on cell-based models of various diseases (e.g., cancer cell lines, bacterial cultures) can uncover novel biological activities without a preconceived target. researchgate.net
Mechanism of Action (MoA) Studies: Once a biological activity is confirmed, detailed MoA studies will be necessary. This could involve identifying the direct molecular target, studying the compound's effect on cellular signaling pathways, and investigating its metabolism. patsnap.comnih.gov For example, some para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is a potential target for cancer therapies. nih.gov
Research has shown that benzoic acid derivatives can act as inhibitors for enzymes like influenza neuraminidase and as potential anticancer agents by targeting pathways like the tyrosine kinase domain. nih.govpreprints.org
Integration of Green Chemistry Principles in the Synthesis and Application
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. kahedu.edu.in Future research on this compound should incorporate these principles from the synthesis stage through to its final application.
Key aspects of green chemistry to be integrated include:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or carbon tetrachloride, which have been used in the synthesis of similar compounds, with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. google.comskpharmteco.com The use of sulfolane, a polar, thermally stable, and water-soluble compound, has been shown to be an excellent medium for the synthesis of benzoic acid from biomass. escholarship.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. kahedu.edu.in
Use of Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources instead of petroleum-based starting materials could significantly improve the sustainability profile of the compound. escholarship.org For example, a biomass-based route to benzoic acid has been developed from quinic acid, a derivative of glucose. escholarship.org
Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. acs.org
Table 2: Green Chemistry Principles and Their Application
| Green Chemistry Principle | Application in the Context of this compound |
|---|---|
| Waste Prevention | Designing synthetic routes with high atom economy. kahedu.edu.in |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or bio-solvents. skpharmteco.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. kahedu.edu.in |
| Use of Renewable Feedstocks | Exploring synthesis from biomass-derived starting materials. escholarship.org |
Application of Artificial Intelligence and Machine Learning in Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. orscience.ruijettjournal.org These technologies can be applied to the study of this compound to accelerate research and uncover new opportunities.
Future applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their properties to predict the biological activity, toxicity, and physicochemical properties of new compounds like this compound. nih.govnih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of desired characteristics (e.g., high affinity for a specific target, low toxicity), it can generate new molecular structures based on the benzoic acid scaffold for synthesis and testing.
Automated Synthesis Planning: AI tools can analyze the structure of this compound and propose the most efficient synthetic routes, taking into account factors like cost, yield, and reaction conditions.
Literature and Data Mining: AI can be used to systematically analyze the vast scientific literature and patent databases to identify potential connections, applications, and research gaps related to this compound and its analogs. rjsocmed.com
The integration of AI and ML with computer-aided drug design (CADD) has already shown a high success rate in identifying promising drug candidates and can significantly reduce the costs and time associated with clinical trials. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-3-methylbenzoic acid, and how can reaction yields be improved?
- Methodological Answer : A common synthesis involves coupling this compound with 4,6-difluorobenzo[d]thiazol-2-amine using HBTU as a coupling agent and DIPEA as a base in DMF at 120°C for 24 hours, yielding 22% . To improve yields, consider:
- Reagent optimization : Testing alternative coupling agents (e.g., EDCI or DCC) or bases (e.g., triethylamine).
- Temperature modulation : Lowering reaction temperatures to reduce side reactions.
- Purification : Using preparative HPLC or column chromatography to isolate the product from unreacted starting materials.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and purity (e.g., using a C18 column with acetonitrile/water gradient) .
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C2, methyl at C3, and chloro at C5) .
- Melting point analysis : Compare observed values with literature data to detect impurities.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How do electronic effects of substituents (chloro, methoxy, methyl) influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Use DFT calculations to map electron density and predict regioselectivity (e.g., methoxy groups activate the aromatic ring at ortho/para positions, while chloro deactivates meta positions) .
- Experimental validation : Perform nitration or bromination reactions and analyze product distribution via LC-MS .
Q. What strategies are effective for synthesizing pharmacologically active derivatives of this compound?
- Methodological Answer :
- Amide/ester formation : React with amines or alcohols using carbodiimide-based coupling agents to create libraries for bioactivity screening (e.g., sulfonamide derivatives for antimicrobial testing) .
- Scaffold hybridization : Combine with bioactive fragments (e.g., thiazole or pyrazole rings) to enhance target binding .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
